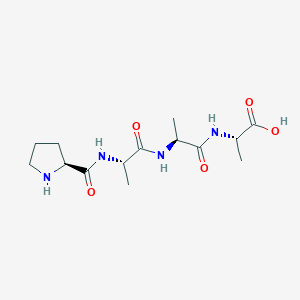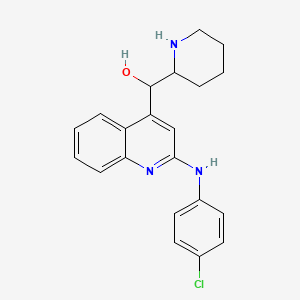
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol is a compound known for its potential therapeutic applications, particularly in the treatment of glioblastoma, a type of brain cancer. This compound, also referred to as Vacquinol-1, has shown promise in preclinical studies due to its ability to induce cell death in glioblastoma cells through catastrophic vacuolization .
準備方法
The synthesis of (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol involves several steps. One of the key methods includes the stereoselective synthesis of the active isomers. The compound is a mixture of four stereoisomers due to the presence of two adjacent stereogenic centers. The synthetic route typically involves the isolation and characterization of these individual isomers, followed by their stereoselective synthesis .
化学反応の分析
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a lead compound in the development of new therapeutic agents.
Biology: The compound has been studied for its effects on cellular processes, particularly in inducing cell death in cancer cells.
Medicine: Its potential as a therapeutic agent for glioblastoma has been a significant focus of research.
作用機序
The mechanism of action of (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol involves its ability to induce cell death in glioblastoma cells through catastrophic vacuolization. This process leads to the formation of large vacuoles within the cells, ultimately causing cell death. The compound targets specific molecular pathways involved in cell survival and proliferation, making it a promising candidate for cancer therapy .
類似化合物との比較
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol can be compared with other similar compounds, such as:
(2-(4-Chlorophenyl)-quinolin-4-yl)(piperidin-2-yl)methanol: This compound shares a similar structure but differs in its stereochemistry and specific pharmacokinetic properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
The uniqueness of this compound lies in its specific mechanism of action and its ability to induce cell death through vacuolization, which is not commonly observed in other similar compounds .
特性
CAS番号 |
50503-68-9 |
|---|---|
分子式 |
C21H22ClN3O |
分子量 |
367.9 g/mol |
IUPAC名 |
[2-(4-chloroanilino)quinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C21H22ClN3O/c22-14-8-10-15(11-9-14)24-20-13-17(16-5-1-2-6-18(16)25-20)21(26)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,26H,3-4,7,12H2,(H,24,25) |
InChIキー |
WIASSMAVRJHDCK-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


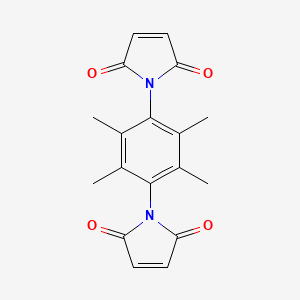
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

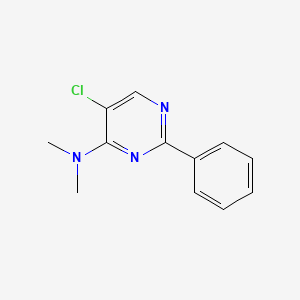
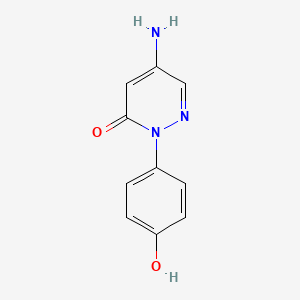
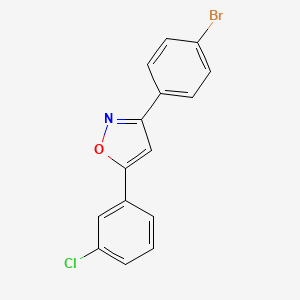

![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
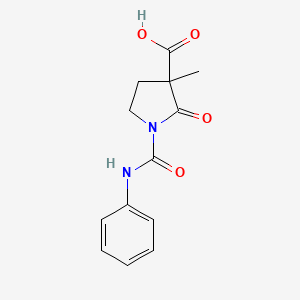


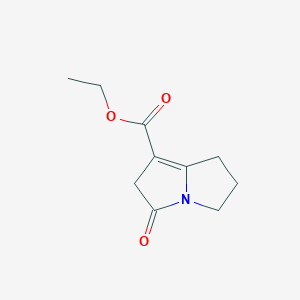
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
